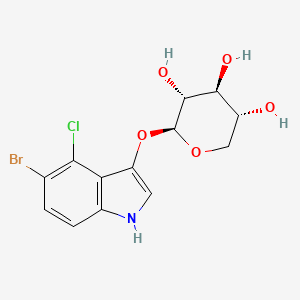
2,6-Bis(4-methoxyphenyl)thian-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,6-Bis(4-methoxyphenyl)thian-4-one” is a chemical compound that has been studied for its potential applications in phototransistors . It’s also known as “2,6-bis(4-methoxyphenyl)anthracene” or “BOPAnt” in some literature .
Synthesis Analysis
The synthesis of “2,6-Bis(4-methoxyphenyl)thian-4-one” involves a Mannich reaction where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate . This is followed by methylation and oximation with hydroxylamine hydrochloride (NH2OH∙HCl) to furnish a key scaffold . To enhance the biological properties of the piperidin-4-one core, the key scaffold is conjugated with substituted benzoyl chlorides in the presence of anhydrous K2CO3 as base .Scientific Research Applications
Oxidizing Agent
Bis(p-methoxyphenyl) telluroxide, a related compound, has been identified as a mild and highly selective oxidizing agent. It is particularly effective for converting thiocarbonyl groups into their oxo analogues and thiols into disulfides, showing selectivity that leaves many other easily oxidized functions unaffected (Barton, Ley, & Meerholz, 1979).
Redox Systems
The introduction of 2,6-dimesityl-4-[bis(4-methoxyphenyl)amino]phenyl groups as sterically protecting groups that carry reversible redox sites has led to the development of novel redox systems combining diphosphene and triarylamine units. This approach enhances the redox properties and offers potential applications in electronic materials (Tsuji, Sasaki, & Yoshifuji, 1999).
Synthesis of Heterocycles
1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been demonstrated as an effective three-carbon synthon for the regiospecific synthesis of various five and six-membered heterocycles. These heterocycles, which include pyrazoles, isoxazoles, pyrimidines, pyridones, and pyridines, possess masked (or unmasked) aldehyde functionality, providing valuable intermediates for further chemical transformations (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Hole-Transporting Materials
New electron-rich molecules based on thiophene cores with arylamine side groups, such as 2,3,4,5-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-thiophene (H111) and 4,4',5,5'-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-2,2'-bithiophene (H112), have been reported. When used as hole-transporting materials (HTMs) in perovskite-based solar cell devices, they achieved power conversion efficiencies up to 15.4%, highlighting their potential as cost-effective alternatives to conventional HTMs (Li, Fu, Boix, Wong, Hagfeldt, Grätzel, Mhaisalkar, & Grimsdale, 2014).
Antioxidant and Antimicrobial Potential
Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activities. Certain compounds among these esters have shown promising antioxidant and antimicrobial efficacy, indicating their potential for pharmacological applications (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).
properties
IUPAC Name |
2,6-bis(4-methoxyphenyl)thian-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3S/c1-21-16-7-3-13(4-8-16)18-11-15(20)12-19(23-18)14-5-9-17(22-2)10-6-14/h3-10,18-19H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRGSDQNZOTTTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)CC(S2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387228 |
Source


|
| Record name | 2,6-Bis(4-methoxyphenyl)thian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxyphenyl)thian-4-one | |
CAS RN |
2573-84-4 |
Source


|
| Record name | 2,6-Bis(4-methoxyphenyl)thian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)






